Methyl 2-acetamido-3-acetoxybenzoate
Overview
Description
Methyl 2-acetamido-3-acetoxybenzoate is an organic compound with the molecular formula C12H13NO5 It is a derivative of benzoic acid, featuring both acetamido and acetoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-acetoxybenzoate can be synthesized through a multi-step process. One common method involves the acetylation of methyl 2-amino-3-hydroxybenzoate. The reaction typically uses acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction conditions often include heating the mixture to around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-acetoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: The acetoxy group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Yields 2-acetamidobenzoic acid and methanol.
Substitution: Depending on the nucleophile, products can include 2-acetamido-3-methoxybenzoate or 2-acetamido-3-cyanobenzoate.
Oxidation: Forms quinone derivatives.
Reduction: Produces the corresponding alcohols.
Scientific Research Applications
Methyl 2-acetamido-3-acetoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving acetylation and deacetylation processes.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 2-acetamido-3-acetoxybenzoate exerts its effects involves its interaction with specific enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The acetamido group can interact with enzymes involved in acetylation processes, influencing cellular functions and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-hydroxybenzoate: Similar structure but lacks the acetoxy group.
Methyl 2-amino-3-acetoxybenzoate: Similar structure but lacks the acetamido group.
Methyl 2-acetoxybenzoate: Lacks the acetamido group and has different reactivity.
Uniqueness
Methyl 2-acetamido-3-acetoxybenzoate is unique due to the presence of both acetamido and acetoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-acetamido-3-acetoxybenzoate (C₁₂H₁₃NO₅) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an acetylamino group and an acetoxy group attached to a benzoate structure. Its molecular formula is C₁₂H₁₃NO₅, and it has a molecular weight of approximately 253.24 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound can inhibit viral enzymes, particularly those associated with SARS-CoV-2, showcasing its potential as an antiviral agent .
- Anti-inflammatory Effects : Compounds with similar structures have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Analgesic Properties : The compound may also exhibit analgesic effects, akin to other non-steroidal anti-inflammatory drugs (NSAIDs), by modulating pain pathways in the body .
Antiviral Studies
In a study evaluating various benzoate derivatives for their activity against SARS-CoV-2, this compound showed promising results. It was part of a series of compounds tested for their ability to inhibit the 3CL protease enzyme critical for viral replication. The compound's structure allowed for significant interaction with the protease, resulting in notable inhibitory activity .
Anti-inflammatory Mechanisms
Research has indicated that similar compounds can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism is essential for the therapeutic effects observed in conditions like arthritis and other inflammatory disorders .
Data Table: Biological Activities of this compound
Activity | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of SARS-CoV-2 3CL protease | |
Anti-inflammatory | Inhibition of COX enzymes | |
Analgesic | Modulation of pain pathways |
Safety and Toxicity
The safety profile of this compound has been assessed in several studies. It is essential to evaluate the compound's toxicity to ensure its viability as a therapeutic agent. Preliminary data suggests that while some derivatives exhibit low cytotoxicity, further studies are necessary to establish a comprehensive safety profile .
Properties
IUPAC Name |
methyl 2-acetamido-3-acetyloxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-11-9(12(16)17-3)5-4-6-10(11)18-8(2)15/h4-6H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKKUJOZMSGSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1OC(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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